Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate
Overview
Description
Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is known for its stability and versatility, making it a valuable asset in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate typically involves the reaction of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the carboxylic acid group, forming the potassium salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the same basic reaction but is optimized for efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pH, and concentration of reactants, to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-5-(morpholine-4-sulfonyl)benzoate.
Reduction: Formation of 2-hydroxy-5-(morpholine-4-sulfanyl)benzoate.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate can be compared with other similar compounds, such as:
Sodium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate: Similar structure but different cation, which can affect solubility and reactivity.
Potassium 2-hydroxy-5-(piperidine-4-sulfonyl)benzoate: Similar sulfonyl group but with a piperidine ring instead of morpholine, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S.K/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12;/h1-2,7,13H,3-6H2,(H,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSQVGIUIDZOCJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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